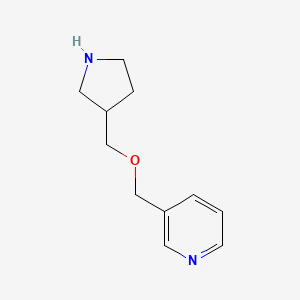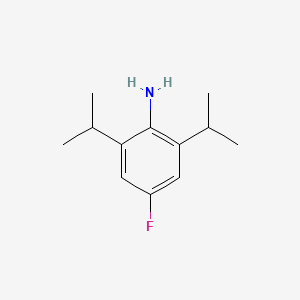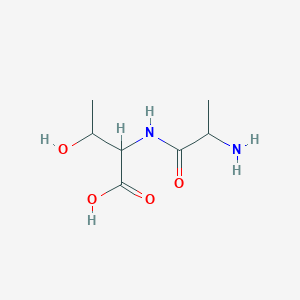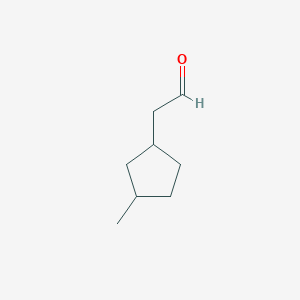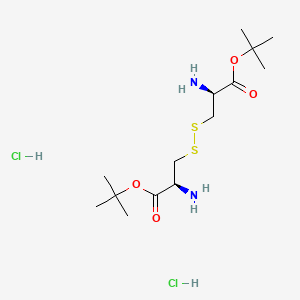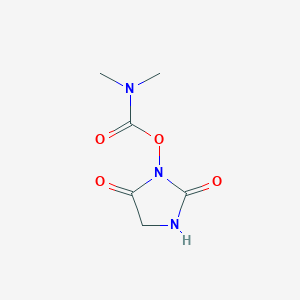
2,5-Dioxoimidazolidin-1-yl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxoimidazolidin-1-yl dimethylcarbamate is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a dioxoimidazolidinone ring and a dimethylcarbamate group. It is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxoimidazolidin-1-yl dimethylcarbamate typically involves the reaction of ethylenediamine with carbonyldiimidazole, followed by cyclization to form the imidazolidinone ring. The dimethylcarbamate group is introduced through a subsequent reaction with dimethylcarbamoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2,5-Dioxoimidazolidin-1-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dioxoimidazolidinone ring to a dihydroimidazolidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones and carbamate derivatives, which can be further utilized in different applications.
科学的研究の応用
2,5-Dioxoimidazolidin-1-yl dimethylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the formulation of corrosion inhibitors and as an additive in coatings and adhesives
作用機序
The mechanism of action of 2,5-Dioxoimidazolidin-1-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting key enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
1-(2,5-Dioxoimidazolidin-4-yl)urea: This compound shares the imidazolidinone ring but has a urea group instead of a carbamate group.
Methyl 2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoate: This compound has a similar imidazolidinone ring structure but differs in the side chain.
Uniqueness
2,5-Dioxoimidazolidin-1-yl dimethylcarbamate is unique due to its specific combination of the dioxoimidazolidinone ring and the dimethylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C6H9N3O4 |
|---|---|
分子量 |
187.15 g/mol |
IUPAC名 |
(2,5-dioxoimidazolidin-1-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H9N3O4/c1-8(2)6(12)13-9-4(10)3-7-5(9)11/h3H2,1-2H3,(H,7,11) |
InChIキー |
ZYOLEBDRBWSQHK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)ON1C(=O)CNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
![Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13897631.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)
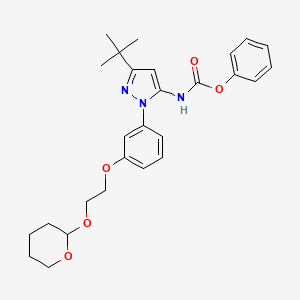
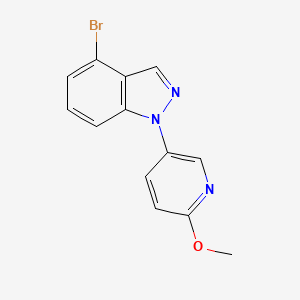
![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)
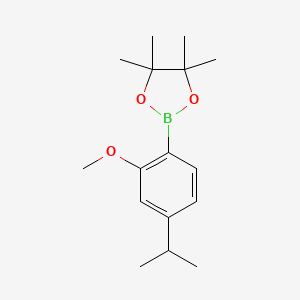
![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)
![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)
